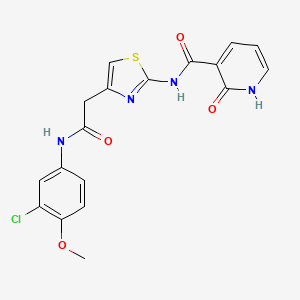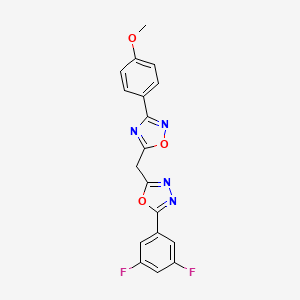
5-((5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical belongs to the family of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring with diverse substituents. These compounds are of significant interest due to their wide range of potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The specific compound incorporates difluorophenyl and methoxyphenyl groups, which may influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazoles involves photochemical methodologies and cyclization reactions. A notable method reported by Buscemi et al. (2001) describes the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which might be adapted for synthesizing the compound of interest. This process involves irradiation in methanol in the presence of ammonia or amines, leading to the formation of the oxadiazole ring (Buscemi et al., 2001).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the arrangement of substituents and the geometry of the oxadiazole ring, significantly influences their properties. X-ray crystallography studies, like those conducted on similar compounds, reveal the spatial arrangement and confirm the bent-shaped molecular structure, which is crucial for understanding the compound's reactivity and interaction with other molecules (Zhu et al., 2009).
Chemical Reactions and Properties
1,2,4-Oxadiazoles participate in various chemical reactions, including cyclization, photochemical reactions, and interactions with nucleophiles. The fluorinated groups might undergo displacement reactions, while the oxadiazole core can engage in photoreactions and serve as a precursor for further functionalization (Buscemi et al., 2001).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. Compounds like those synthesized by Zhu et al. (2009) exhibit liquid crystalline properties, indicating that structural modifications can significantly affect phase behavior and material applications (Zhu et al., 2009).
Chemical Properties Analysis
The chemical behavior of 1,2,4-oxadiazoles includes their luminescent properties and reactivity towards electrophiles and nucleophiles. The presence of difluorophenyl and methoxyphenyl groups could influence the electron distribution within the molecule, affecting its reactivity and the types of chemical transformations it can undergo. Studies on similar compounds highlight their potential for forming chelate complexes and undergoing tautomerization, which are important aspects of their chemical properties (Mikhailov et al., 2018).
Scientific Research Applications
Nematocidal Activity
Compounds structurally related to 5-((5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole have shown promising results in nematocidal activities. For instance, certain 1,2,4-oxadiazole derivatives containing a thiadiazole amide group demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode. The compounds were effective in decreasing the mobility and respiratory function of the nematodes, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).
Spectral-Luminescent Properties
Studies on similar 1,3,4-oxadiazoles have revealed unique spectral-luminescent properties. These properties were explored through the synthesis and examination of various derivatives, contributing to our understanding of the luminescent behavior of these compounds, which might be applicable in developing new materials with specific optical properties (Mikhailov et al., 2018).
Antibacterial Activity
1,2,4-Oxadiazole derivatives have also been studied for their antibacterial properties. For example, a series of such compounds showed notable activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus. This indicates the potential of 1,2,4-oxadiazole derivatives in developing new antibacterial agents (Rai et al., 2010).
Anticancer Properties
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxicity against various cancer cell lines, suggesting their potential as leads in anticancer drug development (Adimule et al., 2014).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives has also explored their use as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit corrosion in metals like mild steel in acidic environments. This application is significant in industrial contexts, where corrosion can lead to material degradation and failure (Ammal et al., 2018).
properties
IUPAC Name |
2-(3,5-difluorophenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O3/c1-25-14-4-2-10(3-5-14)17-21-15(27-24-17)9-16-22-23-18(26-16)11-6-12(19)8-13(20)7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFIRPCZOFISSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

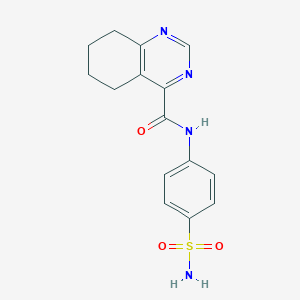
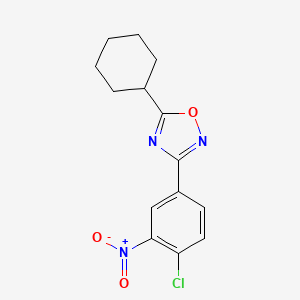
![2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)


![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)
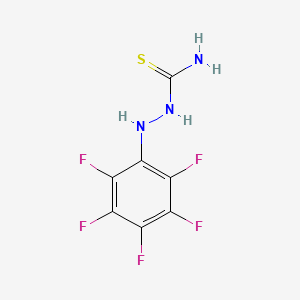
![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
